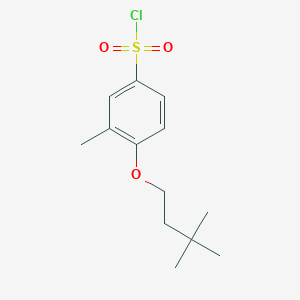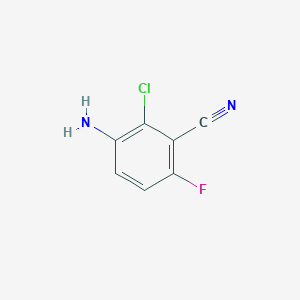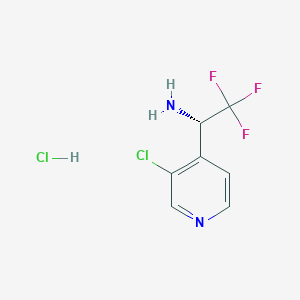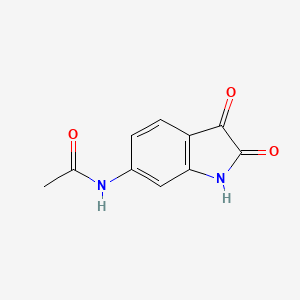
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an aromatic ring. This particular compound has a unique structure due to the presence of a 3,3-dimethylbutoxy group and a methyl group on the benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride typically involves the reaction of 4-(3,3-Dimethylbutoxy)-3-methylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:
4-(3,3-Dimethylbutoxy)-3-methylbenzenesulfonic acid+SOCl2→4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of thionyl chloride remains the preferred method due to its efficiency in converting sulfonic acids to sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfone derivatives.
Reduction: The compound can be reduced to the corresponding sulfinic acid using reducing agents such as sodium borohydride (NaBH4).
Oxidation: The sulfonyl chloride can be oxidized to the corresponding sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed.
Reduction: Sodium borohydride (NaBH4) is used in an aqueous or alcoholic medium.
Oxidation: Hydrogen peroxide (H2O2) is used in an aqueous medium under mild conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfones: Formed by the reaction with thiols.
Sulfinic Acids: Formed by reduction.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate ester derivatives.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of 4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion and the formation of a new covalent bond. This mechanism is common in nucleophilic substitution reactions involving sulfonyl chlorides.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Dimethylbutoxy)heptane: This compound has a similar 3,3-dimethylbutoxy group but lacks the sulfonyl chloride functionality.
3,3-Dimethylbutyryl chloride: This compound has a similar structure but with a butyryl chloride group instead of a sulfonyl chloride group.
tert-Butylacetyl chloride: This compound has a tert-butyl group and an acetyl chloride group, making it structurally similar but functionally different.
Uniqueness
4-(3,3-Dimethylbutoxy)-3-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the 3,3-dimethylbutoxy group and the sulfonyl chloride group. This combination imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C13H19ClO3S |
|---|---|
Molecular Weight |
290.81 g/mol |
IUPAC Name |
4-(3,3-dimethylbutoxy)-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c1-10-9-11(18(14,15)16)5-6-12(10)17-8-7-13(2,3)4/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
QVKFAFGYYRQFJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 3-formyl-4-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13035436.png)




![2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine](/img/structure/B13035472.png)

![2-{[(Tert-butoxy)carbonyl]amino}pyrido[2,3-d]pyrimidine-7-carboxylicacid](/img/structure/B13035489.png)

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13035503.png)


![Benzyl 4-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13035535.png)

